molecular formula C10H20O2 B13952023 1,2-Diethyl-1,2-cyclohexanediol CAS No. 56363-86-1

1,2-Diethyl-1,2-cyclohexanediol

Cat. No.: B13952023
CAS No.: 56363-86-1
M. Wt: 172.26 g/mol
InChI Key: JJIXKFVINMACKO-UHFFFAOYSA-N
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Description

1,2-Diethyl-1,2-cyclohexanediol is an organic compound that belongs to the class of cyclohexanediols It is characterized by the presence of two ethyl groups and two hydroxyl groups attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethyl-1,2-cyclohexanediol can be synthesized through several methods. One common approach involves the hydrolysis of cyclohexene oxide in the presence of an acid or base catalyst. Another method is the direct dihydroxylation of cyclohexene using aqueous hydrogen peroxide as the oxidizing agent . These reactions are typically carried out under solvent-free conditions to promote green chemistry practices.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of zeolite catalysts. Zeolites such as H-Beta and H-ZSM-5 have been shown to be effective in catalyzing the hydrolysis of cyclohexene oxide, achieving high yields and selectivity . The use of solid acid catalysts is preferred due to their recyclability and lower environmental impact compared to liquid acid catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-1,2-cyclohexanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol into cyclohexane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Scientific Research Applications

1,2-Diethyl-1,2-cyclohexanediol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-1,2-cyclohexanediol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanediol: A similar compound with hydroxyl groups but without ethyl substitutions.

    1,2-Dimethylcyclohexane: Contains methyl groups instead of ethyl groups.

    1,2-Dichlorocyclohexane: Substituted with chlorine atoms instead of hydroxyl groups.

Uniqueness

1,2-Diethyl-1,2-cyclohexanediol is unique due to the presence of ethyl groups, which influence its chemical reactivity and physical properties. The ethyl groups increase the compound’s hydrophobicity and can affect its interactions with other molecules, making it distinct from other cyclohexanediols .

Properties

CAS No.

56363-86-1

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

1,2-diethylcyclohexane-1,2-diol

InChI

InChI=1S/C10H20O2/c1-3-9(11)7-5-6-8-10(9,12)4-2/h11-12H,3-8H2,1-2H3

InChI Key

JJIXKFVINMACKO-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCC1(CC)O)O

Origin of Product

United States

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